![molecular formula C13H13NO6 B14298270 2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid CAS No. 116447-43-9](/img/structure/B14298270.png)
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a pent-2-enedioic acid backbone. This compound is often used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Formation of the Pent-2-enedioic Acid Backbone: The protected amino group is then reacted with maleic anhydride to form the pent-2-enedioic acid backbone.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyloxycarbonyl derivatives.
科学的研究の応用
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino groups.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid involves the interaction of its functional groups with various molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites. The pent-2-enedioic acid backbone can participate in various chemical reactions, facilitating the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}butanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid is unique due to its pent-2-enedioic acid backbone, which provides additional reactivity and versatility compared to similar compounds with shorter carbon chains. This makes it particularly useful in the synthesis of complex organic molecules and in biochemical research.
特性
CAS番号 |
116447-43-9 |
|---|---|
分子式 |
C13H13NO6 |
分子量 |
279.24 g/mol |
IUPAC名 |
2-(phenylmethoxycarbonylamino)pent-2-enedioic acid |
InChI |
InChI=1S/C13H13NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,19)(H,15,16)(H,17,18) |
InChIキー |
ZDEKDZYJZIJMMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(=CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
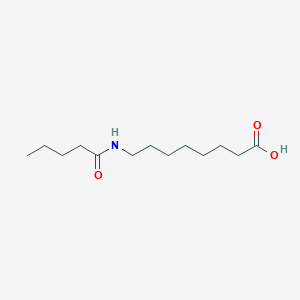
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
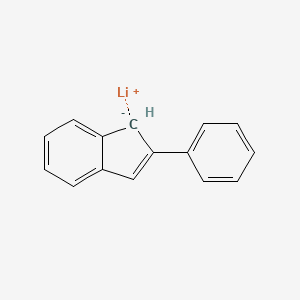
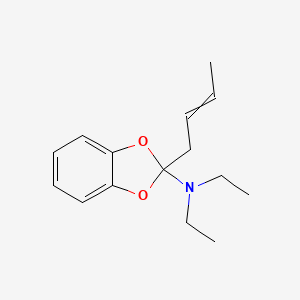
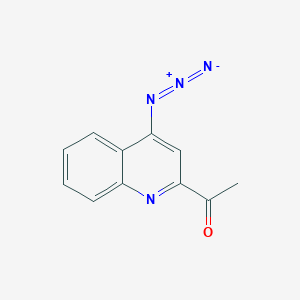
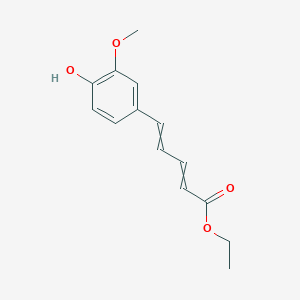
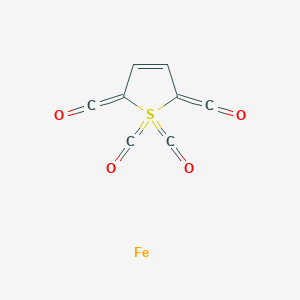
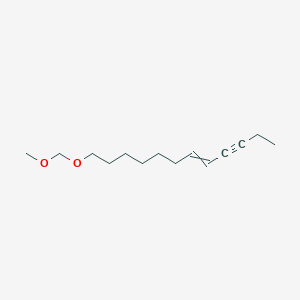
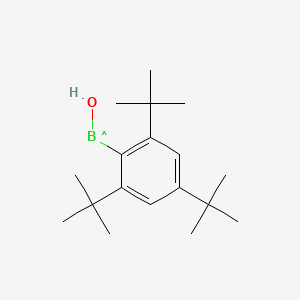
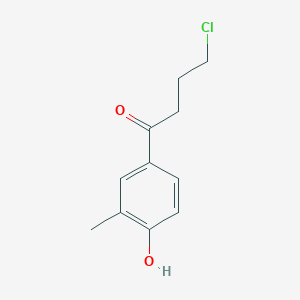
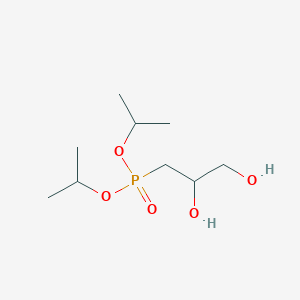
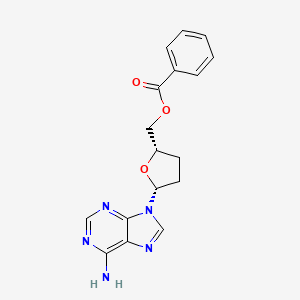
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
